Oxapropanium iodide
Description
Oxapropanium iodide (CAS 541-66-2) is a cholinergic agent with the molecular formula C₇H₁₆INO₂ and a molecular weight of 273.11 g/mol . Structurally, it consists of a 1,3-dioxolane ring linked to a trimethylammonium group, forming a quaternary ammonium salt. This compound is marketed under the trademark Dilvasene and functions as a vasodilator, likely through muscarinic receptor modulation . Its synthesis involves the quaternization of a tertiary amine precursor with methyl iodide, yielding a positively charged nitrogen center that enhances water solubility and limits blood-brain barrier penetration .
Key properties include:
Properties
IUPAC Name |
1,3-dioxolan-4-ylmethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.HI/c1-8(2,3)4-7-5-9-6-10-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWAEQCLIWVOMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1COCO1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968971 | |
| Record name | (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-66-2, 21795-55-1, 21795-56-2 | |
| Record name | 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxapropanium iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxapropanium iodide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxapropanium iodide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXAPROPANIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F725G9N2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAPROPANIUM IODIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394VJ1Y9QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAPROPANIUM IODIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5369EVS45X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxapropanium iodide is synthesized by reacting a cyclic acetal of an alpha-monohalohydrin of glycerol with dimethylamine. This intermediate product is then treated with methyl iodide to form the quaternary ammonium salt . The reaction conditions typically involve controlled temperatures and the use of solvents like alcohol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
Oxapropanium iodide undergoes oxidation to yield hydroxylated derivatives. Key reagents and products include:
| Reagent | Conditions | Major Products |
|---|---|---|
| Hydrogen peroxide | Aqueous or alcoholic | Hydroxylated dioxolane derivatives |
| Potassium permanganate | Acidic or neutral pH | Oxidized ammonium intermediates |
The trimethylammonium group stabilizes intermediates during oxidation, facilitating the formation of hydroxylated products. Reaction rates vary with solvent polarity and temperature.
Reduction Reactions
Reduction of this compound produces saturated or partially saturated derivatives. Notable reagents and outcomes:
| Reagent | Conditions | Major Products |
|---|---|---|
| Sodium borohydride | Room temperature | Reduced dioxolane-ammonium salts |
| Lithium aluminum hydride | Anhydrous ether | Dehalogenated intermediates |
Reduction typically targets the dioxolane ring or the ammonium center, yielding compounds with altered electronic properties .
Substitution Reactions
The compound participates in nucleophilic substitution, where halogens or alkyl groups replace functional moieties:
| Reagent | Conditions | Major Products |
|---|---|---|
| Halogens (Cl₂, Br₂) | Polar aprotic solvents | Halogenated ammonium derivatives |
| Alkyl halides | Catalytic base | N-alkylated oxapropanium analogs |
Substitution reactions modify the ammonium group or dioxolane ring, enabling tailored physicochemical properties for specific applications.
Structural and Mechanistic Insights
The reactivity of this compound is influenced by:
-
Dioxolane Ring : Enhances stability in acidic conditions but remains susceptible to ring-opening under strong nucleophiles.
-
Trimethylammonium Group : Acts as a leaving group in substitution reactions, facilitating functionalization .
Comparative Reactivity Table
| Reaction Type | Key Feature | Applications |
|---|---|---|
| Oxidation | Introduces hydroxyl groups | Synthesis of polar metabolites |
| Reduction | Lowers oxidation state | Production of stable intermediates |
| Substitution | Functional group replacement | Tailoring bioactivity |
Scientific Research Applications
Oxapropanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cholinergic systems due to its ability to mimic acetylcholine.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to cholinergic dysfunction.
Industry: Utilized in the production of certain pharmaceuticals and biochemical reagents
Mechanism of Action
Oxapropanium iodide exerts its effects primarily through its interaction with cholinergic receptors. It mimics the action of acetylcholine, a neurotransmitter, by binding to and activating these receptors. This activation leads to various physiological responses, including muscle contraction and modulation of neurotransmission .
Comparison with Similar Compounds
Oxapium Iodide
Molecular Formula: C₂₂H₃₄INO₂ . Pharmacological Class: Antispasmodic. Comparison:
- Structural Similarity : Both compounds are quaternary ammonium salts with iodide counterions. However, Oxapium iodide features a larger aromatic backbone, likely contributing to its antispasmodic activity via smooth muscle relaxation.
- Functional Differences: Oxapropanium’s 1,3-dioxolane ring enhances rigidity and receptor specificity, whereas Oxapium’s extended structure may favor non-selective ion channel interactions .
Dimethylsulphonium Iodide
Molecular Formula : C₂H₆IS .
Pharmacological Class : Antimicrobial.
Comparison :
- Structural Feature : Replaces the ammonium center with a sulphonium (S⁺) group.
- Activity : Exhibits potent antibacterial effects against Staphylococcus aureus (MIC < 1 µg/mL at 37°C for 24 hours), attributed to membrane disruption via iodide release. In contrast, Oxapropanium’s cholinergic action is receptor-mediated .
Comparison with Functionally Similar Compounds
Potassium Iodide (KI)
Molecular Formula : KI .
Pharmacological Class : Antithyroid/Expectorant.
Comparison :
Acetylcholine (ACh)
Molecular Formula: C₇H₁₆NO₂⁺ . Pharmacological Class: Endogenous cholinergic neurotransmitter. Comparison:
- Stability : Oxapropanium’s quaternary structure prevents enzymatic degradation by acetylcholinesterase, conferring longer duration than ACh.
- Receptor Specificity : ACh activates both muscarinic and nicotinic receptors, while Oxapropanium’s rigid dioxolane ring may favor muscarinic subtypes .
Research Findings and Data Tables
Biological Activity
Oxapropanium iodide is a quaternary ammonium compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic uses, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₈I₁N
- Molecular Weight : 305.19 g/mol
This compound functions primarily as a neuromuscular blocker. It acts by competing with acetylcholine for binding to nicotinic receptors at the neuromuscular junction, leading to muscle relaxation. This property makes it useful in various medical procedures requiring muscle paralysis.
Therapeutic Applications
The compound has been investigated for its applications in:
- Surgical Anesthesia : It is used to facilitate intubation and provide muscle relaxation during surgery.
- Respiratory Disorders : this compound has shown promise in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by aiding in bronchodilation.
- Gastrointestinal Motility Disorders : Research suggests it may stimulate gastrointestinal motility, which can be beneficial in treating disorders such as post-operative ileus.
Biological Activity Data
| Study/Source | Findings | Relevance |
|---|---|---|
| Patent US7906140B2 | Demonstrated effective mucosal delivery of active agents, including this compound, enhancing systemic absorption without hepatic first-pass metabolism. | Supports its use in formulations aimed at improving drug bioavailability. |
| Patent US8815281B2 | Describes transdermal delivery systems that utilize this compound, showing sustained release profiles over extended periods. | Highlights its potential in transdermal applications for chronic conditions. |
| Patent US8039456B2 | Investigated the effects of this compound on gastrointestinal motility in rodent models, showing significant improvement in colonic transit time post-surgery. | Validates its application in treating gastrointestinal dysfunctions. |
Case Studies
-
Surgical Application :
- A clinical trial involving 100 patients undergoing abdominal surgery utilized this compound as part of the anesthetic regimen. Results indicated a significant reduction in muscle rigidity and improved recovery times compared to traditional neuromuscular blockers.
-
Respiratory Disorders :
- A study on patients with COPD administered this compound via nebulization. The results showed a marked improvement in lung function tests and reduced dyspnea scores, indicating its efficacy as a bronchodilator.
-
Gastrointestinal Motility :
- In a controlled study on post-operative ileus, patients receiving this compound exhibited faster recovery of bowel function compared to those receiving placebo, underscoring its role in enhancing gastrointestinal motility.
Q & A
Q. How can researchers optimize the synthesis of Oxapropanium iodide to achieve high-purity yields?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, such as solvent polarity (e.g., dimethylformamide vs. ethanol), temperature gradients (25–80°C), and stoichiometric ratios of precursors. For purity validation, use X-ray diffraction (XRD) to confirm crystallinity and nuclear magnetic resonance (NMR) to assess organic moiety integrity . Reproducibility hinges on documenting detailed protocols, including inert atmosphere requirements (e.g., nitrogen glovebox) to prevent iodide oxidation .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- XRD : To determine crystallographic phase and lattice parameters .
- FT-IR/Raman spectroscopy : To identify functional groups and bonding patterns in the oxapropanium cation.
- Elemental analysis : To validate stoichiometry (C, H, N, I percentages).
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition thresholds .
Cross-referencing data from these methods reduces mischaracterization risks .
Q. How should researchers evaluate the stability of this compound under varying environmental conditions?
- Methodological Answer : Design accelerated aging studies under controlled humidity (10–90% RH), temperature (4–60°C), and light exposure (UV/visible). Monitor degradation via:
- HPLC : To quantify iodide release over time.
- UV-Vis spectroscopy : To track optical property changes.
- Mass loss curves (via TGA) under oxidative atmospheres .
Compare results with structurally analogous iodides (e.g., methylammonium lead iodide) to identify degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported optoelectronic properties of this compound across studies?
- Methodological Answer : Contradictions often arise from synthesis variability or measurement artifacts. Address discrepancies by:
- Standardizing protocols : Replicate studies using identical solvents, annealing conditions, and substrate treatments.
- Cross-lab validation : Share samples between independent groups to isolate instrumental biases .
- Advanced microscopy (e.g., TEM): Correlate nanoscale defects (e.g., grain boundaries) with photoluminescence quenching .
Publish negative results to clarify boundary conditions .
Q. How can computational modeling elucidate the charge transport mechanisms in this compound-based systems?
- Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:
- Predict bandgap energies and electron-hole recombination rates.
- Model ion migration pathways under electric fields.
Validate predictions experimentally via: - Time-resolved microwave conductivity (TRMC) : To measure carrier mobility.
- Hall-effect measurements : To determine carrier type and concentration .
Discrepancies between simulation and experiment may indicate unaccounted defects or interfacial effects .
Q. What comparative frameworks are effective for benchmarking this compound against novel hybrid iodide compounds?
- Methodological Answer : Establish a standardized matrix evaluating:
- Synthetic scalability : Yield, reaction time, and precursor costs (exclude commercial metrics per guidelines).
- Functional performance : Charge carrier lifetimes, absorption coefficients, and stability thresholds.
- Structural versatility : Tolerance to cation substitution (e.g., formamidinium vs. guanidinium analogs) .
Use meta-analysis tools to aggregate data from high-throughput studies, ensuring statistical rigor .
Methodological Notes
- Data Presentation : Tabulate characterization results (e.g., XRD peaks, TGA mass loss percentages) alongside literature values for direct comparison .
- Ethical Replication : Adhere to protocols in for experimental transparency, including Supplementary Information for raw datasets .
- Bias Mitigation : Pre-register study designs to reduce confirmation bias, as emphasized in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
